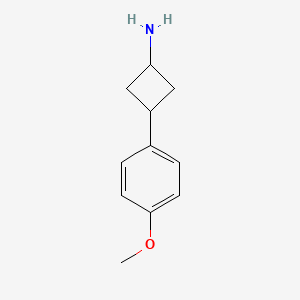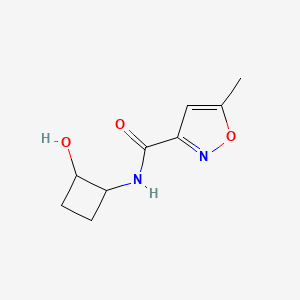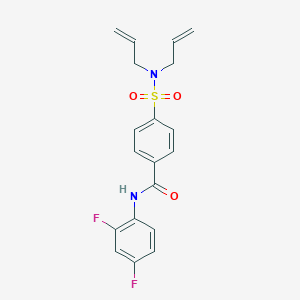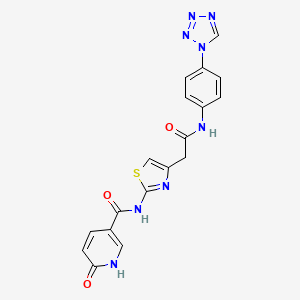![molecular formula C19H16ClN3O2S B2625274 2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893992-69-3](/img/structure/B2625274.png)
2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the searched resources. Typically, compounds of this nature can undergo various organic reactions, but the specifics would depend on the reaction conditions .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research by Tao Jian-wei (2009) demonstrated the synthesis of a related compound, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide, highlighting the chemical processes and optimal conditions such as reaction temperature and time.
- Structural Analysis : The structure of similar compounds has been characterized using various methods like IR, 1HNMR, and elemental analysis.
Antitumor and Anticancer Research
- Potential Antitumor Activity : A study by L. Yurttaş et al. (2015) evaluated derivatives of benzothiazole, including compounds structurally similar to 2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide, for antitumor activities against various human tumor cell lines.
- Cytotoxic Activity : Research on novel compounds bearing imidazo[2,1-b]thiazole scaffolds, related to the chemical , demonstrated potential cytotoxic effects against human cancer cell lines. This study by H. Ding et al. (2012) highlights the relevance of such compounds in cancer research.
Antibacterial and Antimicrobial Applications
- Antibacterial Activities : Studies like the one by Krunal V. Juddhawala et al. (2011) and B. Mistry et al. (2009) have shown that similar compounds exhibit significant antibacterial activity against various bacterial strains.
Antiinflammatory and Antioxidant Properties
- Antiinflammatory Activity : Compounds structurally related to this compound have demonstrated antiinflammatory properties, as evidenced by studies like that of I. Lantos et al. (1984).
- Antioxidant Properties : Research by G. Ayhan-Kılcıgil et al. (2012) on derivatives of benzimidazole and thiazolidine, similar to the compound , indicates significant antioxidant effects.
Antituberculosis and Anticonvulsant Applications
- Antituberculosis Activity : A study by N. Ulusoy (2002) explored the antituberculosis potential of related compounds, providing insights into the utility of such chemicals in combating tuberculosis.
- Anticonvulsant Evaluation : Research on indoline derivatives of compounds similar to this compound has shown promising anticonvulsant effects. The study by R. Nath et al. (2021) adds to the understanding of such applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-14-3-7-16(8-4-14)25-12-18(24)21-15-5-1-13(2-6-15)17-11-23-9-10-26-19(23)22-17/h1-8,11H,9-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVWBZNYJPVJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide](/img/structure/B2625197.png)
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid](/img/structure/B2625199.png)

![7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2625201.png)
![2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2625203.png)

![4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate](/img/structure/B2625206.png)
![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2625208.png)
![(3Z)-3-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dihydro-2-benzofuran-1-one; acetic acid](/img/structure/B2625209.png)

